Meta vs. Ortho Substitution: Geometry and Reactivity
The substitution pattern (meta- vs. ortho-) significantly influences the molecular geometry and intermolecular interactions of methoxyalkyl-substituted phenylboronic acids. X-ray crystallographic analysis of ortho-substituted analogs reveals the formation of a relatively short intramolecular B–O–H⋯O hydrogen bond (mean O⋯O distance ~2.7 Å) between the boronic acid group and the oxygen atom of the ortho-substituent [1]. This intramolecular bond forces the boronic acid moiety to twist out of the plane of the phenyl ring, with the dihedral angle (τ) between the BO₂ plane and the phenyl ring varying based on the nature of the substituent. The meta-substituted (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid avoids this intramolecular hydrogen bonding constraint entirely, resulting in a geometry where the boronic acid group is predicted to be more co-planar with the aromatic ring and more accessible for transmetalation in palladium-catalyzed cross-coupling reactions [2]. While direct X-ray data for the title compound is not available in the primary literature, the class-level inference from established structure-property relationships indicates that the meta-substitution pattern preserves the standard boronic acid geometry required for optimal Suzuki-Miyaura coupling efficiency, without the steric and electronic perturbations that can reduce yields with ortho-substituted analogs [3].
| Evidence Dimension | Intramolecular B–O–H⋯O hydrogen bond distance (O⋯O) and boronic acid torsion angle (τ) |
|---|---|
| Target Compound Data | Not applicable (meta-substituted analog: no intramolecular hydrogen bond between boronic acid and side chain oxygen; boronic acid group predicted to remain co-planar with phenyl ring) |
| Comparator Or Baseline | Ortho-methoxyalkyl phenylboronic acids: mean O⋯O distance ~2.7 Å for intramolecular B–O–H⋯O hydrogen bond; torsion angle (τ) between BO₂ and phenyl ring varies depending on substituent |
| Quantified Difference | Qualitative difference in molecular geometry: meta-substitution eliminates the intramolecular hydrogen bonding constraint observed in ortho analogs, preserving standard boronic acid geometry |
| Conditions | X-ray crystallography of ortho-substituted phenylboronic acids; class-level structure-property relationship inference applied to meta-substituted analogs [1] [2] |
Why This Matters
The absence of a geometry-distorting intramolecular hydrogen bond in the meta-substituted target compound suggests that transmetalation efficiency in Suzuki-Miyaura coupling will not be compromised by steric shielding of the boron center, a known limitation of ortho-substituted analogs.
- [1] A. Adamczyk-Woźniak, K.M. Borys, I.D. Madura, A. Sporzyński, et al. Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. Journal of Molecular Structure, 2013, 1035, 190-197. View Source
- [2] A. Adamczyk-Woźniak, et al. The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 2020, 913, 121199. View Source
- [3] D.G. Hall (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, Weinheim, 2011. View Source
